molecular formula C13H15FN2O B2582636 1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 1156699-95-4

1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2582636
CAS No.: 1156699-95-4
M. Wt: 234.274
InChI Key: RZAFKZDZEDQKPQ-UHFFFAOYSA-N
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Description

1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one is a synthetic small molecule characterized by a piperazine ring substituted with a 2-fluorophenyl group at the N-4 position and a propenone (α,β-unsaturated ketone) moiety at the N-1 position. The compound’s structure combines a pharmacologically significant piperazine scaffold—known for its versatility in drug design due to its conformational flexibility and hydrogen-bonding capacity—with an enone system that may confer electrophilic reactivity or serve as a Michael acceptor.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c1-2-13(17)16-9-7-15(8-10-16)12-6-4-3-5-11(12)14/h2-6H,1,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAFKZDZEDQKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antipsychotic agent due to its affinity for various neurotransmitter receptors, including serotonin and dopamine receptors. Studies indicate that derivatives of this compound can exhibit significant antipsychotic effects in animal models, suggesting a promising avenue for the development of new treatments for schizophrenia and other mood disorders .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of 1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves modulation of key signaling pathways associated with cancer progression, making it a candidate for further development as an anticancer drug .

Neuropharmacology

The compound's interaction with central nervous system receptors makes it a subject of interest in neuropharmacological research. It has been shown to influence behavior in rodent models, providing insights into its potential use in treating anxiety and depression .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Medicinal ChemistryAntipsychotic effects observed; receptor affinity studies conducted
Anticancer ActivityInhibition of cancer cell proliferation; apoptosis induction documented
NeuropharmacologyBehavioral effects in rodent models; potential treatment for anxiety

Case Study 1: Antipsychotic Effects

In a study examining the antipsychotic effects of various piperazine derivatives, this compound demonstrated significant efficacy in reducing hyperactivity in rodent models when administered at specific dosages. The study concluded that modifications to the piperazine structure could enhance therapeutic outcomes while minimizing side effects .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of this compound revealed that it effectively reduced tumor size in xenograft models when used in conjunction with standard chemotherapy agents. The combination therapy showed improved survival rates compared to monotherapy, indicating a synergistic effect .

Mechanism of Action

The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of human equilibrative nucleoside transporters, it binds to these transporters and prevents the uptake of nucleosides, thereby affecting nucleotide synthesis and adenosine regulation . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Piperazine Modifications : The 2-fluorophenyl group in the target compound is less sterically hindered compared to bulkier substituents like bis(fluorophenyl)methyl or sulfonyl groups , which may improve solubility but reduce receptor binding specificity.
  • Propenone Variations: The absence of an aryl group on the enone in the target compound contrasts with analogs bearing methoxy or ethoxy groups, which can modulate electronic properties and bioactivity.

Key Observations :

  • Higher yields (e.g., 71% ) are achieved with electron-deficient sulfonyl groups that facilitate nucleophilic substitution.
  • Bulky substituents (e.g., bis(fluorophenyl)methyl ) reduce yields due to steric hindrance.

Physicochemical and Crystallographic Properties

  • Melting Points: Analogs with sulfonyl groups (206–208°C ) exhibit higher melting points than those with aryl propenones (184–192°C ), likely due to stronger intermolecular forces.
  • Crystal Packing : In (E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one, intramolecular C–H···O/F interactions stabilize the chair conformation of the piperazine ring . The target compound’s crystal data are unreported but may share similar conformational preferences.

Biological Activity

1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C15H16FN2OC_{15}H_{16}FN_2O with a molecular weight of approximately 256.3 g/mol. The compound features a piperazine ring, which is crucial for its biological activity, and a prop-2-en-1-one moiety that contributes to its reactivity.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit notable antitumor properties. A study focusing on the inhibition of human equilibrative nucleoside transporters (ENTs) demonstrated that certain analogues possess selective inhibitory effects on ENT2, which plays a critical role in nucleotide metabolism and cancer cell proliferation. Specifically, a related compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), was shown to be 5 to 10 times more selective for ENT2 than ENT1, suggesting that modifications in the piperazine structure can enhance selectivity and potency against specific targets .

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects. Studies have shown that piperazine derivatives can exhibit anxiolytic and antidepressant-like activities. The presence of the fluorophenyl group may enhance interactions with serotonin receptors, contributing to these effects. For instance, compounds structurally similar to this compound have been linked to increased serotonin receptor affinity, suggesting potential applications in treating mood disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

Modification Effect on Activity
Fluorine Substitution Enhances lipophilicity and receptor binding affinity
Piperazine Ring Modifications Alters selectivity towards different ENTs
Alkene Configuration The E configuration has been associated with increased stability and activity

Studies reveal that changing substituents on the piperazine ring can lead to variations in biological activity, indicating the importance of optimizing these structures for desired therapeutic effects .

Case Studies

Several case studies have explored the efficacy of this compound and its analogues:

  • Inhibition of Nucleoside Transporters : In vitro studies using nucleoside transporter-deficient cells demonstrated that certain derivatives effectively inhibit ENT activity, leading to reduced proliferation in cancer cell lines .
  • Neuropharmacological Assessment : Behavioral assays in animal models have shown that compounds containing the piperazine moiety exhibit significant anxiolytic effects, supporting their potential use in treating anxiety disorders .
  • Molecular Docking Studies : Computational analyses have provided insights into the binding modes of these compounds at the molecular level, highlighting interactions with key amino acid residues in target proteins .

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